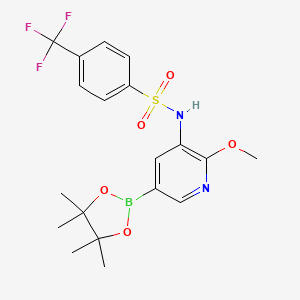
Dichloro(2-methylphenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(2-methylphenyl)borane is an organoboron compound with the molecular formula C7H7BCl2 It is a derivative of borane, where the boron atom is bonded to two chlorine atoms and a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(2-methylphenyl)borane can be synthesized through the reaction of 2-methylphenylboronic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C7H7B(OH)2+2SOCl2→C7H7BCl2+2SO2+2HCl
This method involves the conversion of the boronic acid to the corresponding dichloroborane by the action of thionyl chloride, which acts as both a chlorinating agent and a dehydrating agent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(2-methylphenyl)borane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form boronic acids or boronates.
Reduction Reactions: It can be reduced to form borane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of substituted boranes.
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of borane derivatives.
Applications De Recherche Scientifique
Dichloro(2-methylphenyl)borane has several applications in scientific research:
Medicine: Research is ongoing into its use in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of Dichloro(2-methylphenyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various catalytic processes, where the compound facilitates the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Dichlorophenylborane (C6H5BCl2): Similar structure but lacks the methyl group on the phenyl ring.
Dichloro(methyl)phenylsilane (C6H5Si(CH3)Cl2): Contains silicon instead of boron, used in silylation reactions.
Uniqueness: Dichloro(2-methylphenyl)borane is unique due to the presence of the 2-methyl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a role.
Propriétés
Numéro CAS |
4250-48-0 |
|---|---|
Formule moléculaire |
C7H7BCl2 |
Poids moléculaire |
172.85 g/mol |
Nom IUPAC |
dichloro-(2-methylphenyl)borane |
InChI |
InChI=1S/C7H7BCl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 |
Clé InChI |
GRSIXNYMTVHYKC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


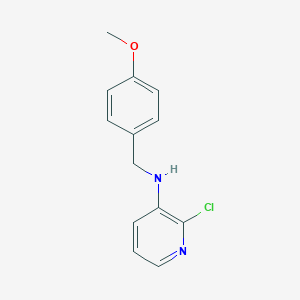
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)
![[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)
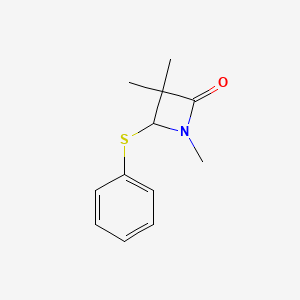

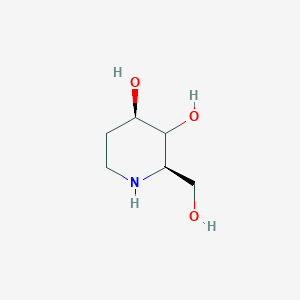
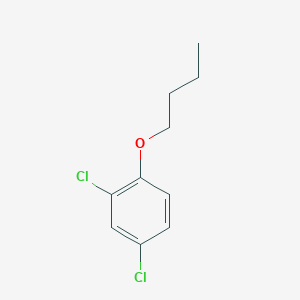
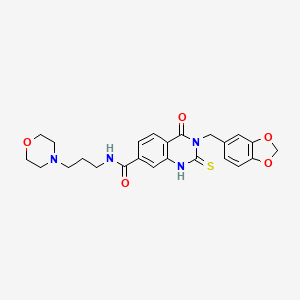
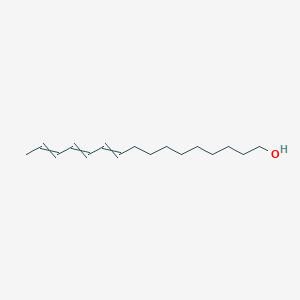
![Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14127507.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14127513.png)
![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)
